molecular formula C16H15FO4 B6380385 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% CAS No. 1261923-12-9

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%

Cat. No. B6380385
CAS RN: 1261923-12-9
M. Wt: 290.29 g/mol
InChI Key: YXWZSKQXRDFDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% (4-E3FP-2MP) is a compound that has been widely used in scientific research as a reagent, catalyst, and/or inhibitor in a variety of biochemical and physiological experiments. It is a white, crystalline solid with a melting point of 65°C, and it is soluble in most organic solvents. 4-E3FP-2MP is a useful reagent for the synthesis of a variety of compounds, and it has been demonstrated to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP).

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. Additionally, it has been demonstrated to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP). In addition, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes.

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% is not fully understood. It is believed that the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% is believed to interact with other molecules in the enzyme's active site, which may alter the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% are not well understood. However, it has been demonstrated to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP). Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% has been used in the synthesis of a variety of compounds, including drugs, polymers, and dyes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% in laboratory experiments include its low cost, easy availability, and high purity (95%). Additionally, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% is its lack of specificity, as it has been demonstrated to be an effective inhibitor of several enzymes.

Future Directions

There are a number of potential future directions for the use of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% in scientific research. These include further investigation into its mechanism of action, its potential use in drug synthesis, and its potential use as a catalyst in organic synthesis. Additionally, further research into the biochemical and physiological effects of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% could lead to the development of new drugs or therapies. Finally, further research into the limits of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%’s effectiveness could lead to the development of more effective inhibitors or catalysts.

Synthesis Methods

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95% can be synthesized in a three-step process. In the first step, 4-bromo-3-fluorophenol is reacted with ethyl chloroformate to produce 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-chloroethanol. In the second step, 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-chloroethanol is reacted with sodium methoxide to produce 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methoxyethanol. In the third and final step, 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methoxyethanol is reacted with ethyl chloroformate to produce 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol.

properties

IUPAC Name

ethyl 2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-3-21-16(19)12-6-4-10(8-13(12)17)11-5-7-14(18)15(9-11)20-2/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWZSKQXRDFDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685769
Record name Ethyl 3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol

CAS RN

1261923-12-9
Record name Ethyl 3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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